molecular formula C7H10ClNO B1256928 4-(Aminomethyl)phenol hydrochloride CAS No. 1004-23-5

4-(Aminomethyl)phenol hydrochloride

Cat. No.: B1256928
CAS No.: 1004-23-5
M. Wt: 159.61 g/mol
InChI Key: AYCWODLBKTWJQM-UHFFFAOYSA-N
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Description

4-(Aminomethyl)phenol hydrochloride is a chemical compound with the molecular formula C7H10ClNO. It is a white solid with a melting point of 126°C . This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Mechanism of Action

Target of Action

4-(Aminomethyl)phenol hydrochloride, also known as 4-Hydroxybenzylamine, is an endogenous metabolite

Mode of Action

It is known to be an endogenous metabolite , which suggests that it may play a role in various biochemical processes within the body.

Biochemical Pathways

As an endogenous metabolite , it is likely involved in several metabolic processes.

Result of Action

As an endogenous metabolite , it may have various effects depending on the specific biochemical pathways it is involved in.

Biochemical Analysis

Biochemical Properties

4-(Aminomethyl)phenol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with phenol-sulfonate transferase, beta-glucosidase, lactase root enzymes hydrolase, and UDP-glucuronyl transferase . These interactions often involve the modification of the enzyme’s active site, leading to changes in their catalytic activity. The compound’s ability to donate an aminomethyl group makes it a valuable reagent in synthetic organic chemistry and biochemistry.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. Additionally, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with enzymes like phenol-sulfonate transferase results in the inhibition of their activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects . For instance, studies in animal models have demonstrated that high doses of this compound can cause significant changes in cellular metabolism and function, leading to toxic effects . It is crucial to determine the optimal dosage to minimize adverse effects while maximizing the compound’s therapeutic potential.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as phenol-sulfonate transferase and UDP-glucuronyl transferase, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the concentration of key metabolites, affecting overall cellular metabolism. The compound’s role in these pathways highlights its potential as a tool for studying metabolic processes and developing therapeutic interventions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound can be transported across cell membranes by phenol-sulfonate transporters, facilitating its distribution within the cell . Once inside the cell, this compound can interact with various intracellular proteins, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can be localized to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)phenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Aminomethyl)phenol hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxybenzylamine
  • 3-(Aminomethyl)phenol
  • 2-(Aminomethyl)phenol

Comparison

4-(Aminomethyl)phenol hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher melting point and different reactivity patterns, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

4-(aminomethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCWODLBKTWJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584159
Record name 4-(Aminomethyl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004-23-5
Record name 4-(Aminomethyl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.